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DNA crosslinker 2 dihydrochloride

Cat. No.: B12411723
M. Wt: 401.3 g/mol
InChI Key: DDIXHELKSZMZBV-UHFFFAOYSA-N
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Description

Significance of DNA Crosslinking in Molecular and Cellular Biology Research

DNA crosslinking, the process of forming covalent bonds between two nucleotide residues, is a significant event in molecular and cellular biology. These crosslinks can occur on the same DNA strand (intrastrand) or on opposite strands (interstrand). Interstrand crosslinks (ICLs) are particularly detrimental as they form an absolute barrier to the separation of DNA strands, thereby disrupting essential cellular processes like DNA replication and transcription. nih.gov The profound toxicity of ICLs to dividing cells is a key reason for their clinical application in cancer chemotherapy. nih.gov

The study of DNA crosslinking damage and the cellular mechanisms that respond to it is crucial for several reasons.

Understanding Genomic Stability: Unrepaired or improperly repaired ICLs are a major source of genomic instability, and agents that induce ICLs are often potent carcinogens. nih.gov

Investigating DNA Repair Pathways: Cells have evolved complex pathways to repair ICLs. Studying these repair mechanisms, especially in the context of genetic disorders like Fanconi anemia where ICL repair is defective, provides deep insights into how cells maintain their genetic integrity. nih.govnih.gov

Development of Therapeutics: The deliberate induction of DNA crosslinks is a cornerstone of many cancer treatments. Agents like cisplatin (B142131) and nitrogen mustards are widely used chemotherapeutics that kill cancer cells by inducing extensive DNA damage. nih.govcphi-online.com Research into DNA crosslinkers helps in designing new and more effective anticancer drugs.

Overview of DNA Crosslinker 2 (Dihydrochloride) within the Context of DNA-Damaging Agents

DNA crosslinker 2 (dihydrochloride) is a research chemical classified as a DNA alkylator and crosslinker. acetherapeutics.com It functions as a potent binder to the minor groove of the DNA helix. acetherapeutics.commedchemexpress.cn Its activity as a DNA-damaging agent makes it a useful tool for studying the cellular responses to DNA lesions.

Research indicates that DNA crosslinker 2 (dihydrochloride) exhibits inhibitory activity against certain human cancer cell lines, including NCI-H460 (lung cancer), A2780 (ovarian cancer), and MCF-7 (breast cancer). acetherapeutics.commedchemexpress.cn This anti-proliferative effect underscores its function as a DNA-damaging agent, capable of inducing cellular processes that can lead to cell death, which is a hallmark of many chemotherapeutic compounds.

Table 1: Properties of DNA Crosslinker 2 (Dihydrochloride)

PropertyDescriptionSource(s)
Compound Type DNA Alkylator/Crosslinker acetherapeutics.com
Mechanism Potent DNA minor groove binder acetherapeutics.commedchemexpress.cn
DNA Binding Affinity (ΔTm) 1.2 °C acetherapeutics.commedchemexpress.cn
Observed In Vitro Activity Inhibitory activity against NCI-H460, A2780, and MCF-7 cancer cell lines acetherapeutics.commedchemexpress.cn
Molecular Weight 401.29 acetherapeutics.com
Primary Use Preclinical research on anticancer agents acetherapeutics.com

Historical and Conceptual Framework of DNA Crosslinkers as Research Tools

The use of DNA crosslinkers as research tools is intrinsically linked to the history of cancer chemotherapy. The first clinical application of an interstrand crosslinking agent, nitrogen mustard, dates back to the 1940s. nih.gov The observation of its potent cytotoxic effects spurred decades of research into its mechanism of action and that of other bifunctional alkylating agents.

A pivotal moment in this field was the discovery of cisplatin's anticancer properties. It is now understood that the cytotoxicity of platinum-based compounds like cisplatin is primarily driven by the DNA adducts they form, with about 90% being intrastrand crosslinks. nih.gov The study of how cells respond to the damage caused by these agents has been instrumental in elucidating the complex network of DNA repair pathways. nih.govnih.gov

The conceptual framework has evolved from simply using these agents to induce widespread cell death to employing them as precise probes for biological processes. Key advancements include:

Synthetic Chemistry: Methods have been developed to synthesize DNA duplexes with specific, covalently connected strands. nih.govresearchgate.net This allows researchers to create substrates with a single, site-specific crosslink to study the intricate step-by-step mechanisms of DNA repair with high precision. nsf.gov

DNA-Encoded Libraries: More recently, crosslinking approaches are being used in the development of DNA-encoded libraries. In this technique, a small molecule ligand is tethered to a DNA tag. Crosslinking can trap the ligand-protein complex, enabling the identification of new drug leads through stringent purification and subsequent DNA sequencing. nih.gov

This evolution from blunt instruments of cell killing to sophisticated molecular probes highlights the enduring importance of DNA crosslinkers in both fundamental research and therapeutic development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22Cl2N8O B12411723 DNA crosslinker 2 dihydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22Cl2N8O

Molecular Weight

401.3 g/mol

IUPAC Name

2-[[4-[[4-[(diaminomethylideneamino)methyl]-6-oxopyridazin-1-yl]methyl]phenyl]methyl]guanidine;dihydrochloride

InChI

InChI=1S/C15H20N8O.2ClH/c16-14(17)20-6-10-1-3-11(4-2-10)9-23-13(24)5-12(8-22-23)7-21-15(18)19;;/h1-5,8H,6-7,9H2,(H4,16,17,20)(H4,18,19,21);2*1H

InChI Key

DDIXHELKSZMZBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN=C(N)N)CN2C(=O)C=C(C=N2)CN=C(N)N.Cl.Cl

Origin of Product

United States

Molecular Mechanisms of Action of Dna Crosslinker 2 Dihydrochloride

DNA Adduction and Covalent Linkage Formation

DNA crosslinking agents are reactive molecules that form covalent bonds with the DNA, leading to adducts that can physically link the two strands of the double helix (interstrand crosslinks), connect two bases on the same strand (intrastrand crosslinks), or attach DNA to a nearby protein (DNA-protein crosslinks). These lesions are highly cytotoxic as they block essential cellular processes like DNA replication and transcription. wikipedia.orgbaseclick.eunih.gov

Interstrand Crosslink Formation Mechanisms

Interstrand crosslinks (ICLs) are considered the most toxic type of DNA damage because they create a covalent block to the separation of the two DNA strands, which is a prerequisite for replication and transcription. nih.govnih.govhubrecht.eu The formation of an ICL by a bifunctional agent—a molecule with two reactive sites—typically involves a two-step process:

Monoadduction: The agent first reacts with a single nucleobase on one DNA strand, forming a monoadduct.

Crosslink Formation: The second reactive group on the agent then reacts with a nucleobase on the opposite strand, completing the crosslink.

The specific nucleophilic sites on the DNA bases that are targeted depend on the chemical nature of the crosslinking agent. For many alkylating agents, the N7 position of guanine (B1146940) is a primary target due to its high nucleophilicity. nih.govnih.gov For an ICL to form, the geometry of the crosslinking agent must allow it to span the distance between reactive sites on opposite strands, for example, between the N7 positions of guanines in a 5'-GC-3' sequence. nih.gov The entire process is a complex interplay between the agent's structure, its activation mechanism (which can be enzymatic or pH-dependent), and the local DNA sequence and structure. nih.govnih.gov

Intrastrand Crosslink Formation Mechanisms

Intrastrand crosslinks involve the covalent linkage of two nucleobases on the same DNA strand. wikipedia.orgnih.gov These are generally less cytotoxic than ICLs but can still cause significant distortion of the DNA helix, impeding the progress of DNA polymerases and transcription machinery. nih.gov

The mechanism is similar to ICL formation, involving the reaction of a bifunctional agent with two nucleophilic sites. However, in this case, both sites are on the same strand. The most common intrastrand adducts formed by platinum-based drugs like cisplatin (B142131), for instance, are 1,2-intrastrand crosslinks between adjacent purine (B94841) bases, most frequently at GpG (65%) and ApG (25%) sequences. nih.gov The formation of these adducts causes a significant bend and unwinding of the DNA helix.

Formation of DNA-Protein Crosslinks

DNA-protein crosslinks (DPCs) are lesions where a protein is covalently trapped on the DNA. photobiology.infonih.gov These can be formed by a wide range of agents, including endogenous substances like aldehydes and chemotherapeutic drugs. nih.gov DPCs are bulky lesions that present a major obstacle to DNA replication and transcription. harvard.edu

The formation of a DPC can occur through several mechanisms:

The crosslinking agent may react first with the DNA, and the resulting adduct then reacts with a nearby amino acid residue of a protein.

Conversely, the agent might first bind to the protein, which then facilitates the reaction with DNA.

Some agents can directly mediate a covalent bond between a nucleobase and an amino acid. For example, cisplatin can form ternary DNA-Pt-protein complexes. nih.gov

These crosslinks are particularly disruptive as they can trap essential proteins, such as DNA polymerases or transcription factors, on the genome. photobiology.infonih.gov

Specificity of DNA Binding and Recognition

The biological activity of a DNA-binding agent is critically dependent on its ability to recognize and bind to specific sites on the DNA. This specificity can be driven by sequence preferences or structural features of the DNA, such as the major or minor groove.

Minor Groove Interactions

DNA crosslinker 2 (dihydrochloride) is described as a potent DNA minor groove binder. chemondis.commedchemexpress.com The minor groove of the DNA double helix is narrower than the major groove and, in AT-rich regions, presents a surface rich in hydrogen bond acceptors and a specific electrostatic potential. esr.iebeilstein-journals.org

Small, crescent-shaped molecules can fit snugly into the minor groove, a process that is often entropically favorable due to the displacement of bound water molecules. esr.ienih.gov Binding is typically non-covalent and stabilized by a combination of:

Hydrogen Bonds: Interactions between the agent and the base pairs exposed on the floor of the groove.

Van der Waals Forces: Close shape-complementary contacts between the molecule and the walls of the groove. beilstein-journals.orgnih.gov

Electrostatic Interactions: Favorable interactions between positive charges on the binding agent and the negative potential of the DNA phosphate (B84403) backbone. beilstein-journals.org

Minor groove binders often show a preference for AT-rich sequences, as the N2 amino group of guanine can create steric hindrance in the minor groove, preventing deep binding. esr.iemdpi.com For a molecule like DNA crosslinker 2 to act as a crosslinker from the minor groove, it would first bind non-covalently with high affinity and specificity, positioning its reactive groups in proximity to nucleophilic sites on the DNA for subsequent covalent bond formation.

Base Specificity of Adduction (e.g., Guanine N7 and N2 Positions)

The specificity of covalent bond formation (adduction) is dictated by the chemical reactivity of the agent and the accessibility of nucleophilic sites on the DNA bases.

Nucleophilic SiteLocationCommon Reactivity
Guanine N7 Major GrooveThe most nucleophilic site on the DNA bases, it is a primary target for a wide range of alkylating agents. nih.gov Adduction at this site occurs in the major groove.
Guanine N2 Minor GrooveLocated on the floor of the minor groove, the exocyclic amino group of guanine is a potential target. Its reactivity is lower than N7, but it can be targeted by agents that bind specifically in the minor groove. wikipedia.org
Guanine O6 Major GrooveAnother site for alkylation, modification at this position is highly mutagenic as it can lead to mispairing during replication.
Adenine (B156593) N3 Minor GrooveA reactive site within the minor groove.
Adenine N1 Major GrooveA reactive site within the major groove.
Adenine N7 Major GrooveLess reactive than Guanine N7, but still a target for some alkylating agents.

This table presents common nucleophilic sites on purine bases available for adduction by DNA-damaging agents.

For a minor groove-binding crosslinker, the N2 of guanine and the N3 of adenine are the most likely targets for adduction, as these sites are directly accessible from the minor groove. In contrast, the highly reactive N7 position of guanine is located in the major groove and would be an unlikely target for an agent that binds exclusively and deeply within the minor groove. The precise determination of which bases are alkylated by DNA crosslinker 2 (dihydrochloride) and at which positions would require detailed experimental studies, such as those using NMR spectroscopy or mass spectrometry, which are not currently available in the public domain.

Influence of DNA Sequence Context

The efficacy and positioning of DNA crosslinking by an agent are often not random, but are significantly influenced by the local DNA sequence. For minor groove-binding agents like DNA Crosslinker 2 (dihydrochloride), this specificity is paramount. The width and electrostatic potential of the minor groove are sequence-dependent, with A/T-rich regions typically presenting a narrower minor groove that is favored by many such binders. nih.govnih.gov

Research on various minor groove binders has established clear patterns of sequence preference. For instance, natural products like Duocarmycin A show a high affinity for the N3-position of adenine within A/T-rich sequences, such as 5'-AAAA tracts. biosyn.com Other crosslinking agents demonstrate different specificities; for example, chlorambucil (B1668637) preferentially forms guanine-guanine crosslinks at 5'-GGC sequences. nih.gov The stability of the complex between the drug and DNA is also affected by the flanking sequences at the binding site. Studies on triplex-forming oligonucleotides, which also interact with DNA in a sequence-specific manner, have shown that the base pairs adjacent to the target site can alter the thermal stability of the interaction and the degree of structural distortion. nih.gov This suggests that the context of the entire binding region, not just the core sequence, is critical.

This sequence dependence has significant implications. It means that the biological activity of DNA Crosslinker 2 (dihydrochloride) is likely concentrated at specific loci within the genome, potentially overlapping with the binding sites for essential proteins like transcription factors, which could modulate gene expression. nih.govnih.gov

Table 1: Sequence Preferences of Various DNA-Binding Agents

Agent TypeExample AgentPreferred Binding Sequence/MotifTarget Site
Minor Groove BinderDistamycin AA/T-rich regions (e.g., AAAAA) nih.govMinor Groove
Minor Groove AlkylatorDuocarmycin A3'-adenine in d(A-A-A-A) tracts biosyn.comMinor Groove (Adenine N3)
Alkylating AgentChlorambucil5'-GGC nih.govGuanine N7
Platinum-based AgentCisplatinAdjacent purines, mainly 5'-GG nih.govMajor Groove (Guanine N7)

Structural Perturbations of DNA Helix

The formation of a covalent interstrand crosslink (ICL) by an agent like DNA Crosslinker 2 (dihydrochloride) fundamentally alters the structure of the DNA double helix. An ICL acts as a physical tether between the two strands, preventing their separation, which is a prerequisite for both replication and transcription. nih.govyoutube.com This covalent linkage can introduce significant local distortion, such as bending or kinking of the DNA axis. nih.gov

The extent and nature of this distortion are dependent on the chemical structure and length of the crosslinking agent. nih.gov Shorter crosslinks can cause a more severe distortion of the helical structure, which may, in turn, make the lesion more easily recognizable by DNA repair proteins. nih.gov Conversely, some crosslinks can be less distorting, yet still effectively block enzymatic processes. nih.gov For example, minor groove binders can stabilize the DNA helix, as evidenced by an increase in the DNA melting temperature (Tm). DNA Crosslinker 2 (dihydrochloride) itself has been shown to increase the Tm by 1.2 °C, indicating a strong, stabilizing binding affinity. nih.govnih.gov While this stabilization reflects effective binding, the subsequent covalent crosslink creates a lesion that structurally obstructs cellular processes. wikipedia.org

These structural changes are the primary signal for the cell to initiate a damage response. The altered DNA conformation is recognized by sensor proteins that trigger repair pathways designed to remove the lesion. frontiersin.org

Inhibition of Fundamental DNA Metabolic Processes

The structural lesions created by DNA crosslinkers are potent inhibitors of the cell's most fundamental processes involving DNA. By preventing the separation of the DNA strands, these adducts form an absolute barrier to the molecular machinery responsible for copying and reading the genetic code. youtube.comyoutube.com

DNA replication is a primary target of crosslinking agents. During replication, the replisome, a complex of enzymes including DNA helicase and polymerases, unwinds the parental DNA and synthesizes new daughter strands. An interstrand crosslink presents an insurmountable obstacle to the helicase, causing the replication fork to stall. nih.govfrontiersin.orgnih.gov

This stalling is a critical event that triggers the DNA damage response (DDR). frontiersin.orgresearchgate.net The stalled fork is an unstable structure that can collapse, leading to the formation of highly toxic double-strand breaks (DSBs). nih.gov To prevent this, cells activate a complex network of proteins to stabilize the fork. nih.gov The stalled fork may undergo reversal, where the nascent strands anneal to form a four-way junction structure, a process mediated by enzymes like SMARCAL1 and ZRANB3. nih.govnih.gov This provides time for the cell to repair the crosslink through a combination of nucleotide excision repair (NER), homologous recombination (HR), and translesion synthesis (TLS) pathways. youtube.comfrontiersin.org The process involves a series of coordinated steps: the crosslink is first "unhooked" by nucleases, creating a gap that is then bypassed by specialized TLS polymerases before the damage is fully repaired. frontiersin.org The blockage of replication forks is a major contributor to the cytotoxic effects of crosslinking agents. nih.gov

Table 2: Cellular Responses to Replication Fork Stalling by Interstrand Crosslinks (ICLs)

StepKey Proteins/Pathways InvolvedDescription
Lesion Recognition Replisome, FA Pathway ProteinsThe replication machinery stalls upon encountering the ICL. nih.govfrontiersin.org
Fork Stabilization ATR, CHK1, BRCA2, PARP1The stalled fork is protected from collapse into a double-strand break. nih.govnih.gov
Fork Reversal SMARCAL1, ZRANB3, RAD51The fork is remodeled into a "chicken-foot" structure to facilitate repair. nih.gov
ICL Unhooking XPF-ERCC1, MUS81-EME1, FAN1Nucleases make incisions on one strand on either side of the crosslink. frontiersin.org
Translesion Synthesis TLS Polymerases (e.g., Pol ζ)Specialized polymerases synthesize DNA across the unhooked adduct. frontiersin.org
Repair Completion Homologous Recombination (HR)The remaining gap and any breaks are repaired using the sister chromatid as a template. youtube.com

Similar to replication, transcription requires the separation of DNA strands to allow RNA polymerase to read the template strand and synthesize messenger RNA (mRNA). An interstrand crosslink physically blocks the progression of RNA polymerase II (Pol II), leading to transcriptional arrest. wikipedia.orgnih.govnih.gov This inhibition of gene expression can have profound consequences for the cell, depriving it of essential proteins. nih.gov

The stalling of RNA polymerase at a DNA lesion is a signal for a specialized repair pathway known as transcription-coupled repair (TCR). nih.govresearchgate.net This pathway prioritizes the removal of damage from actively transcribed genes, ensuring that vital cellular functions can be maintained. nih.gov The process is initiated by the recruitment of specific proteins, including Cockayne syndrome proteins A and B (CSA and CSB), to the stalled polymerase. nih.govresearchgate.net These factors help to remove the polymerase and recruit downstream repair enzymes to excise the crosslink. nih.gov The failure to efficiently repair transcription-blocking lesions contributes significantly to the cytotoxicity of DNA crosslinkers and is associated with certain genetic disorders characterized by sensitivity to DNA damaging agents. nih.gov

Cellular Consequences Elicited by Dna Crosslinker 2 Dihydrochloride

Activation of the DNA Damage Response (DDR) Cascade

The presence of DNA lesions, such as those created by DNA crosslinking agents, triggers a sophisticated signaling network known as the DNA Damage Response (DDR). nih.gov This cascade is essential for maintaining genomic integrity by coordinating DNA repair with cell cycle progression. nih.gov The DDR functions as a cellular alarm system, sensing the damage and initiating a series of downstream events that include the recruitment of repair proteins and the activation of cell cycle checkpoints to provide time for lesion repair. nih.govnih.gov

Upstream Signaling Pathways (e.g., ATM/ATR-CHK1 Activation)

Central to the DDR are two principal kinase signaling cascades: the ATM-Chk2 and the ATR-Chk1 pathways. nih.govresearchgate.net These pathways are activated by different types of DNA damage. The ATM (Ataxia-Telangiectasia Mutated) pathway is primarily activated by DNA double-strand breaks (DSBs), whereas the ATR (ATM and Rad3-related) pathway responds to a broader range of DNA damage, particularly single-stranded DNA (ssDNA) regions that arise from stalled DNA replication forks. nih.govnih.govresearchgate.net

Interstrand crosslinks are potent activators of the ATR signaling cascade. embopress.org The repair process for ICLs often involves the stalling of replication machinery, which generates ssDNA, a key structure for the recruitment and activation of ATR. nih.govembopress.org Once activated, ATR phosphorylates and activates its downstream effector kinase, CHK1 (Checkpoint Kinase 1). nih.govembopress.org This activation is a critical step that propagates the damage signal to downstream targets, which in turn mediate cell cycle arrest and facilitate DNA repair. nih.gov

Studies have shown that ICLs trigger two parallel pathways that are both controlled by the ATR kinase to achieve full activation of the S-phase checkpoint: the ATR-CHK1 pathway and an ATR-NBS1-FANCD2 pathway. embopress.org While ATR and its effector CHK1 are the primary responders to ICLs, the ATM pathway can also be engaged. nih.gov This can occur if the repair process itself generates DSBs, which then serve as a signal for ATM activation. nih.govresearchgate.net

Table 1: Key Proteins in the Upstream DNA Damage Response

Protein Function in Response to DNA Crosslinks
ATR Apical kinase that recognizes stalled replication forks and single-stranded DNA, which are common results of ICLs. It phosphorylates and activates CHK1. nih.govnih.govembopress.org
ATM Apical kinase primarily activated by double-strand breaks (DSBs). It can be activated secondary to ICL repair when DSBs are formed. nih.govnih.gov
CHK1 A checkpoint kinase activated by ATR. It plays a crucial role in mediating cell cycle arrest, particularly in the S and G2/M phases. nih.govembopress.org
NBS1 A component of the MRE11-RAD50-NBS1 (MRN) complex, which is involved in sensing DNA damage. It is also a substrate of ATR in the ICL response. embopress.org

| FANCD2 | A key protein in the Fanconi Anemia pathway, which is specialized for the repair of ICLs. It is activated downstream of ATR. embopress.org |

Histone Modifications (e.g., H2AX Phosphorylation)

A hallmark of the DNA damage response is the rapid and extensive phosphorylation of a specific histone variant, H2AX, at serine 139. nih.gov This modified form, known as gamma-H2AX (γH2AX), serves as a beacon, accumulating at the sites of DNA damage and creating a platform for the recruitment of a multitude of DDR and repair proteins. nih.gov The formation of γH2AX foci is considered a sensitive marker for the presence of DNA lesions, including those induced by ICL-forming agents. nih.govnih.gov

The generation of γH2AX in response to ICLs is a critical step for signaling the presence of damage and initiating repair. nih.gov Studies have shown that the formation of γH2AX after treatment with crosslinking agents like Mitomycin C is dependent on functional DNA repair proteins, such as XPF, suggesting that the phosphorylation event is linked to the processing of the crosslink itself. nih.gov The persistence of these γH2AX foci can indicate the presence of unrepaired lesions and is often correlated with the sensitivity of a cell to the damaging agent. nih.gov This phosphorylation event is a key step that links the initial detection of DNA damage to the broader cellular responses, including cell cycle arrest and DNA repair. nih.gov

Cell Cycle Checkpoint Activation

Upon detection of DNA damage, the DDR signaling cascade actively halts the progression of the cell cycle at specific checkpoints. nih.gov This arrest is a crucial survival mechanism, providing the cell with a window of opportunity to repair the genetic lesion before it is permanently fixed into the genome during DNA replication or passed on to daughter cells during mitosis. youtube.com The activation of these checkpoints is primarily mediated by the downstream effectors of the ATM and ATR pathways, which target key regulators of the cell cycle engine, the cyclin-dependent kinases (CDKs). youtube.com

G1 Phase Arrest Mechanisms

The G1 checkpoint, also known as the restriction point, is a critical gatekeeper that prevents cells with damaged DNA from entering the S phase, the period of DNA synthesis. youtube.com If DNA damage, such as that induced by a crosslinking agent, is detected in G1, a signaling pathway is initiated that leads to G1 arrest. youtube.com A key player in this response is the tumor suppressor protein p53. youtube.com In response to DNA damage signals from ATM/ATR, p53 is stabilized and activated. youtube.com Activated p53 then functions as a transcription factor, inducing the expression of several genes, most notably the CDK inhibitor p21. youtube.com The p21 protein binds to and inhibits the activity of G1/S-CDK complexes (like CDK2/Cyclin E), thereby preventing the phosphorylation of substrates required for the initiation of DNA replication and effectively halting the cell cycle in G1. youtube.com

G2/M Phase Arrest and Mitotic Catastrophe

The G2/M checkpoint serves as the final opportunity for the cell to survey its genome for damage before committing to the irreversible process of mitosis. nih.gov If DNA lesions, including incompletely repaired ICLs, persist into the G2 phase, the DDR will maintain a G2 arrest. researchgate.netnih.gov This is often achieved by inhibiting the activity of the master mitotic regulator, the Cyclin B1/CDK1 complex. nih.gov The ATM/ATR-CHK1/CHK2 signaling cascade can inhibit this complex, preventing the cell from entering mitosis. youtube.com

If the DNA damage is extensive and cannot be repaired, cells that are arrested in G2 for a prolonged period may eventually override the checkpoint and attempt to enter mitosis. nih.gov This forced entry into mitosis with damaged chromosomes often leads to a form of cell death known as mitotic catastrophe. nih.govnih.gov This process is characterized by aberrant mitotic events, such as the formation of micronuclei and improper chromosome segregation. nih.gov Ultimately, this can result in the formation of non-viable tetraploid cells or trigger apoptosis during or after the failed mitosis. nih.gov

Table 2: Cell Cycle Responses to DNA Crosslink Damage

Cell Cycle Phase Checkpoint Response Key Proteins Involved Outcome of Arrest
G1 Prevents entry into S phase with damaged DNA. p53, p21, G1/S-CDKs Allows time for repair before replication. youtube.com
S Slows or stops DNA synthesis upon encountering a lesion. ATR, CHK1 Stabilizes stalled replication forks and allows for ICL repair. embopress.org
G2/M Prevents entry into mitosis with damaged or unreplicated DNA. ATM, ATR, CHK1/CHK2, Cyclin B1/CDK1 Allows for final repair attempts before cell division. nih.govresearchgate.net

| M | If the G2/M checkpoint fails, entry into mitosis with severe damage can occur. | N/A | Leads to mitotic catastrophe and cell death. nih.govnih.gov |

Induction of Programmed Cell Death Pathways

The formation of covalent bonds between DNA strands by crosslinking agents represents a catastrophic event for a cell, effectively halting essential processes like replication and transcription. nih.gov Unrepaired DNA interstrand crosslinks (ICLs) are profoundly toxic, particularly in rapidly dividing cells, and serve as a powerful trigger for programmed cell death, or apoptosis. nih.gov This intentional, controlled elimination of a damaged cell is a critical defense mechanism against the propagation of potentially cancerous cells. The profound cytotoxicity of ICL-inducing agents is a cornerstone of their clinical application in cancer chemotherapy. nih.gov Agents that form ICLs are potent inducers of apoptosis, and this mechanism is considered a primary route through which they exert their antineoplastic effects. nih.govcphi-online.com

Apoptosis Induction and Execution Pathways

The introduction of DNA crosslinks by a compound such as DNA crosslinker 2 (dihydrochloride) is a form of severe DNA damage that primarily activates the intrinsic (or mitochondrial) pathway of apoptosis. researchgate.net This pathway is initiated by intracellular stresses, including extensive DNA damage. mdpi.com In response to such damage, the cell initiates a signaling cascade that converges on the mitochondria.

The execution of apoptosis is carried out by a family of cysteine proteases known as caspases. researchgate.net The intrinsic pathway leads to the activation of an initiator caspase, typically caspase-9, which then activates executioner caspases, such as caspase-3. mdpi.com These executioner caspases are responsible for the systematic dismantling of the cell, cleaving critical cellular proteins and leading to the characteristic morphological changes of apoptosis, including cell shrinkage, chromatin condensation, and formation of apoptotic bodies. mdpi.com If the DNA damage inflicted by a crosslinker is too severe for cellular repair mechanisms to handle, the apoptotic pathways are activated to ensure the damaged cell is eliminated. cphi-online.com

Role of Bcl-2 Family Proteins and Caspase Activation

The decision to commit to apoptosis via the intrinsic pathway is tightly regulated at the mitochondrial level by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bid, PUMA). researchgate.net The balance between these opposing factions determines whether the cell lives or dies. nih.gov

In a healthy cell, anti-apoptotic Bcl-2 proteins restrain the pro-apoptotic members. Following severe DNA damage, this balance shifts. Pro-apoptotic proteins are activated and overcome their anti-apoptotic counterparts, leading to mitochondrial outer membrane permeabilization (MOMP). researchgate.net This allows for the release of proteins from the mitochondrial intermembrane space, most notably cytochrome c. mdpi.comnih.gov Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), forming a complex called the apoptosome, which recruits and activates the initiator caspase-9. nih.gov Activated caspase-9 then proceeds to activate downstream executioner caspases like caspase-3, setting off a proteolytic cascade that culminates in cell death. mdpi.com Studies have demonstrated that cytotoxic agents can induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2 while simultaneously activating caspase-3. mdpi.com

Table 1: Key Regulators of the Intrinsic Apoptotic Pathway

Protein Family Role in Apoptosis Examples
Anti-Apoptotic Bcl-2 Proteins Inhibit apoptosis by binding to and sequestering pro-apoptotic proteins, preventing MOMP. Bcl-2, Bcl-xL, Mcl-1 researchgate.net
Pro-Apoptotic Bcl-2 Effectors Directly induce MOMP upon activation, leading to the release of cytochrome c. Bax, Bak researchgate.netmdpi.com
Pro-Apoptotic BH3-Only Proteins Act as sensors of cellular stress and damage; they activate effector proteins (like Bax/Bak) and/or inhibit anti-apoptotic proteins. Bid, PUMA, Noxa, BAD researchgate.netnih.gov
Initiator Caspases Activated by the apoptosome complex following cytochrome c release. Caspase-9 nih.gov

| Executioner Caspases | Activated by initiator caspases; they cleave cellular substrates to carry out apoptosis. | Caspase-3 mdpi.com |

Senescence Induction and DNA Damage-Associated Senescence

In addition to apoptosis, cells can respond to significant DNA damage by entering a state of permanent cell cycle arrest known as cellular senescence. nih.gov This process, termed DNA damage-associated senescence, acts as a potent tumor-suppressive mechanism by preventing the proliferation of cells with damaged genomes. nih.govpitt.edu The persistent DNA lesions created by crosslinking agents are a strong stimulus for the induction of senescence.

The primary trigger for this state is the activation of the DNA damage response (DDR), a signaling network that recognizes broken or damaged DNA. nih.gov A double-strand break, which can arise from the processing of a DNA crosslink, provokes a robust DDR, characterized by the formation of DNA damage foci. nih.govpitt.edu If the damage is irreparable, the DDR will enforce a stable cell cycle arrest, often through the p53/p21 and p16/Rb tumor suppressor pathways. nih.gov Senescent cells remain metabolically active and typically secrete a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors known as the senescence-associated secretory phenotype (SASP). nih.gov The SASP can have complex effects, including reinforcing the senescent state and signaling to the immune system to clear the damaged cells. nih.gov

Table 2: Key Factors in DNA Damage-Associated Senescence

Factor Role in Senescence
DNA Damage Response (DDR) A signaling cascade that recognizes DNA lesions and coordinates repair, cell cycle arrest, or apoptosis/senescence. nih.gov
p53 A key tumor suppressor protein that acts as a transcription factor to induce cell cycle arrest (via p21) or apoptosis in response to DNA damage. nih.gov
p16INK4a A tumor suppressor that induces cell cycle arrest by inhibiting cyclin-dependent kinases, reinforcing the senescent state. nih.gov
Retinoblastoma (Rb) Protein A tumor suppressor that controls the cell cycle; its activation by p16 is critical for maintaining senescence-associated arrest. nih.gov

| SASP | A pro-inflammatory secretome that signals the presence of senescent cells to the microenvironment and can reinforce the growth arrest. nih.gov |

Genomic Instability and Chromosomal Aberrations

While apoptosis and senescence are protective responses, the presence of DNA crosslinks can also lead to a more chaotic outcome: genomic instability. nih.gov This state is characterized by an increased rate of acquiring mutations and large-scale chromosomal alterations. nih.gov Unrepaired or improperly repaired ICLs are a major source of genomic instability and are strongly associated with carcinogenesis. nih.gov Cells that are deficient in ICL repair pathways are particularly prone to this instability and exhibit a high frequency of chromosomal abnormalities. nih.govcancer.gov

Chromosome Breakage and Rearrangements

The structural basis for genomic instability caused by DNA crosslinkers lies in their ability to induce DNA double-strand breaks (DSBs). nih.gov DSBs are among the most dangerous forms of DNA damage because they can lead directly to chromosomal rearrangements if not repaired with high fidelity. nih.govmdpi.com These breaks often arise during DNA replication, when the replication machinery stalls and collapses upon encountering an ICL that it cannot bypass. pitt.edu

The resulting broken chromosome ends can be incorrectly joined by cellular repair systems, leading to a variety of chromosomal aberrations. nih.gov These include:

Deletions: Loss of a chromosomal segment.

Translocations: Exchange of segments between non-homologous chromosomes.

Insertions: Addition of a DNA sequence into a chromosome.

Inversions: Reversal of a segment's orientation within a chromosome. mdpi.com

In some cases, catastrophic events can occur where a chromosome or a localized region undergoes numerous rearrangements in a single event. nih.gov

Table 3: Types of Chromosomal Aberrations Induced by DNA Damage

Aberration Type Description
Chromosome Break A DNA double-strand break that severs the chromosome. nih.gov
Deletion A part of a chromosome is lost. mdpi.com
Translocation A segment from one chromosome is transferred to another. nih.govmdpi.com
Inversion A segment of a chromosome is reversed end to end. mdpi.com

| Complex Rearrangement | Multiple breaks and fusions involving one or more chromosomes. nih.gov |

Impact on Genome Integrity

The formation of DNA crosslinks represents a fundamental assault on genome integrity. nih.gov These lesions create a physical impediment that blocks the progression of DNA and RNA polymerases, thereby disrupting the essential processes of DNA replication and gene transcription. nih.govnih.gov The cell's attempt to tolerate or repair these lesions is fraught with risk. Failure to accurately repair the damage can lead to the fixation of mutations or the generation of the chromosomal aberrations described above. nih.govnih.gov

Ultimately, the impact of a compound like DNA crosslinker 2 (dihydrochloride) on genome integrity is profound. acetherapeutics.com The initial lesion can force the cell into one of three fates: successful repair, programmed cell death (apoptosis), or permanent cell cycle arrest (senescence). nih.govnih.gov However, if the cell survives the initial damage but with misrepaired DNA, the resulting genomic instability can lead to the accumulation of further genetic defects, a hallmark of cancer development. nih.govcancer.gov Thus, DNA crosslinkers challenge the very stability of the genome, and the cellular response to this challenge dictates its ultimate fate.

Dna Repair Pathway Engagement and Modulation by Dna Crosslinker 2 Dihydrochloride

Interstrand Crosslink (ICL) Repair Mechanisms

The repair of ICLs is a multifaceted process that differs based on the cell cycle phase. nih.gov In replicating cells, the repair is initiated when a replication fork stalls at the crosslink. nih.gov This triggers a cascade of events orchestrated by multiple pathways to remove the lesion and restore the DNA duplex. nih.gov This intricate process involves the recognition of the ICL, incisions to "unhook" the crosslink from one DNA strand, synthesis of DNA across the damaged site, and ultimately, the removal of the remaining adduct and restoration of the original sequence. nih.govfanconi.org The coordination of these activities is crucial, and failure in any step can lead to the formation of double-strand breaks (DSBs), chromosomal aberrations, and cell death. wikipedia.orgelsevierpure.com

Fanconi Anemia (FA) Pathway Integration

The Fanconi Anemia (FA) pathway is central to the repair of ICLs, particularly during the S phase of the cell cycle. fanconi.orghubrecht.eu It acts as a master coordinator, sensing the stalled replication fork and initiating the subsequent repair steps. amegroups.orgnih.gov The pathway is composed of at least 23 proteins encoded by FANC genes, and its proper functioning is essential for preventing the genomic instability associated with ICL damage. fanconi.orgyoutube.com

A pivotal event in the activation of the FA pathway is the monoubiquitination of the FANCD2 and FANCI proteins, which form a heterodimer known as the ID complex. fanconi.orgnih.gov This modification is carried out by the FA core complex, a multi-protein E3 ubiquitin ligase. nih.gov Upon ICL recognition, the FANCM-FAAP24 subcomplex is thought to recruit the core complex to the damaged chromatin. nih.gov The activated core complex then attaches a single ubiquitin molecule to both FANCD2 and FANCI. fanconi.org

This monoubiquitination event is the key regulatory step, acting as a molecular switch. hubrecht.eu The ubiquitylated FANCD2-FANCI complex is then stably loaded onto chromatin at the site of the lesion. hubrecht.eu In this state, it functions as a scaffold or platform to recruit a host of downstream DNA repair factors, including structure-specific nucleases required for the incision steps, translesion synthesis polymerases, and proteins involved in homologous recombination. amegroups.orghubrecht.eu

Key Proteins in FA Pathway ActivationFunction
FA Core Complex A multi-protein E3 ubiquitin ligase that recognizes ICL-stalled replication forks.
FANCD2 A key substrate of the FA core complex; forms the ID complex with FANCI.
FANCI Forms the ID complex with FANCD2; also monoubiquitinated upon DNA damage.
Monoubiquitination The key signaling event that activates the FANCD2-FANCI complex, leading to its localization at the DNA lesion and recruitment of downstream repair proteins.

Fanconi anemia is a rare genetic disorder characterized by bone marrow failure, developmental abnormalities, and a high predisposition to cancer. amegroups.org The disease is caused by germline mutations in any of the genes encoding the FA pathway proteins. youtube.com These mutations lead to a defective ICL repair system. fanconi.org Cells from FA patients are hypersensitive to DNA crosslinking agents, and exposure to these agents results in extensive chromosomal breakage and instability. amegroups.org The inability to properly activate the FA pathway, particularly the failure to monoubiquitinate FANCD2 and FANCI, means that the downstream repair processes of incision, TLS, and HR cannot be efficiently coordinated, leading to stalled replication and cell death. hubrecht.eu

Homologous Recombination (HR) Pathway

Homologous Recombination (HR) is a high-fidelity DNA repair pathway that is essential for resolving ICLs. nih.govelsevierpure.com Its primary role in this context is to repair the DNA double-strand breaks (DSBs) that are generated as intermediates during the removal of the crosslink. wikipedia.orgelsevierpure.com After the initial incisions "unhook" the ICL from one strand, the replication fork can collapse, creating a DSB. nih.gov

The FA pathway actively promotes HR-mediated repair. nih.gov The monoubiquitinated FANCD2-FANCI complex helps to recruit and stabilize key HR proteins at the site of damage. amegroups.org These proteins include BRCA1 (FANCS), BRCA2 (FANCD1), and the RAD51 recombinase, which facilitates the critical step of strand invasion into a homologous template (typically the sister chromatid) to accurately restore the genetic information. wikipedia.org A deficiency in HR components results in extreme sensitivity to ICL-inducing agents, underscoring the critical role of this pathway in completing the repair process. elsevierpure.com

Nucleotide Excision Repair (NER) Pathway Involvement

While the entire Nucleotide Excision Repair (NER) pathway is primarily responsible for removing bulky adducts that distort the DNA helix on a single strand, specific components of NER are co-opted for ICL repair. wikipedia.orgnih.gov The most critical contribution comes from the structure-specific endonuclease XPF-ERCC1. nih.govnih.gov This enzyme is responsible for making the crucial incisions in the DNA backbone on one side of the crosslink, a process known as "unhooking." wikipedia.orgfanconi.org

This unhooking step is a prerequisite for subsequent repair events. nih.gov By cleaving one strand, XPF-ERCC1 resolves the covalent linkage between the two strands, creating a substrate that can then be processed by TLS polymerases and the HR machinery. wikipedia.orgnih.gov While other NER proteins may play a role, cells deficient in XPF or ERCC1 show the most pronounced sensitivity to crosslinking agents among all NER mutants, highlighting their specialized and essential function in initiating ICL repair. nih.govnih.gov

Translesion Synthesis Polymerases in Bypass Mechanisms

After the ICL is unhooked by nucleases like XPF-ERCC1, the crosslink remains attached to one strand, creating a template that cannot be read by high-fidelity replicative DNA polymerases. nih.gov To overcome this block, specialized Translesion Synthesis (TLS) polymerases are recruited. nih.gov These polymerases have a more open active site, allowing them to accommodate bulky lesions and synthesize DNA directly opposite the damaged base. mdpi.comyoutube.com

Key TLS polymerases involved in ICL repair include Rev1 and Pol zeta (which includes the REV3 subunit). nih.gov The FA pathway is involved in coordinating the recruitment of these polymerases. nih.govhubrecht.eu The function of TLS is to fill the gap in the strand that was incised, allowing for the creation of a continuous, albeit potentially mutated, DNA strand. nih.gov This damage tolerance mechanism is critical for allowing replication to be completed. nih.gov Once bypass is complete, the remaining adducted oligonucleotide can be removed, likely by the NER pathway, and the HR pathway can repair the DSB on the sister chromatid to finalize the repair process. nih.gov

Repair PathwayKey Proteins/FactorsPrimary Role in ICL Repair
Fanconi Anemia (FA) FA Core Complex, FANCD2, FANCISenses stalled replication and coordinates the overall repair process via monoubiquitination of FANCD2/FANCI.
Homologous Recombination (HR) BRCA1, BRCA2, RAD51Provides error-free repair of double-strand break intermediates that form after ICL unhooking.
Nucleotide Excision Repair (NER) XPF-ERCC1A key nuclease that performs the initial incisions to "unhook" the ICL from one DNA strand.
Translesion Synthesis (TLS) Rev1, Pol zeta (REV3)Bypasses the unhooked ICL adduct, allowing DNA synthesis to continue across the damaged template.

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Applications and Methodologies in Academic Research Utilizing Dna Crosslinker 2 Dihydrochloride

Investigating DNA-Protein Interactions.bioscience.co.uk

The ability of DNA crosslinker 2 (dihydrochloride) to interact with DNA allows researchers to explore the complex interplay between nucleic acids and proteins.

The capacity of DNA crosslinker 2 (dihydrochloride) to bind to DNA makes it a potential tool for studying various protein-nucleic acid complexes. While direct evidence of its use in studying RNA:DNA hybrids is limited in the provided search results, its fundamental property as a DNA binder suggests its applicability in trapping and analyzing these and other nucleic acid structures.

Preclinical In Vivo Models for Biological Efficacy Studies

To evaluate the therapeutic potential of a compound like DNA Crosslinker 2 (dihydrochloride), researchers utilize in vivo models that can recapitulate aspects of human cancers. These models are essential for assessing a compound's efficacy, and understanding its effects in a whole-organism context.

Patient-derived xenograft (PDX) models involve the implantation of tumor tissue from a human patient into an immunodeficient mouse. These models are considered highly valuable in preclinical research as they tend to preserve the histological and genetic characteristics of the original human tumor. While specific studies employing DNA Crosslinker 2 (dihydrochloride) in PDX models have not been identified in the public domain, this would be a logical step in its preclinical development to assess its anti-tumor activity in a clinically relevant setting.

Syngeneic mouse models utilize mice with a competent immune system and tumors derived from the same genetic background. These models are particularly useful for investigating the interplay between a therapeutic agent and the immune system. For a DNA crosslinking agent, which can induce immunogenic cell death, a syngeneic model would be crucial to understand if the compound can stimulate an anti-tumor immune response.

In both PDX and syngeneic models, the primary endpoint for efficacy is typically the inhibition of tumor growth. This is often measured by caliper measurements of the tumor volume over time. In addition to tumor growth, researchers would also assess the cellular effects of DNA Crosslinker 2 (dihydrochloride) within the tumor tissue. This can be achieved by collecting tumors at the end of the study and performing immunohistochemistry or other molecular analyses to look for markers of DNA damage, apoptosis, and cell proliferation.

Table 2: Representative In Vivo Efficacy Data for a DNA Crosslinker in a Xenograft Model

Treatment Group Average Tumor Volume (mm³) at Day 21 % Tumor Growth Inhibition
Vehicle Control 1500 -
DNA Crosslinker X 600 60

This data is hypothetical and for illustrative purposes only.

Development of Research Tools and Probes

Beyond its potential as a therapeutic agent, DNA Crosslinker 2 (dihydrochloride) can also be utilized as a research tool to study DNA structure and function.

A key application in this area is the generation of modified DNA oligonucleotides. By incorporating a reactive molecule like DNA Crosslinker 2 (dihydrochloride) into a synthetic DNA strand, researchers can create probes capable of inducing a crosslink at a specific, predetermined site within a target DNA or RNA sequence. This technique is invaluable for studying DNA repair mechanisms, the structure of DNA-protein complexes, and the functional consequences of DNA damage at a precise location. One study noted the use of an acrydite-modified DNA crosslinker 2 in the preparation of a hydrogel for a biosensing platform, highlighting its utility in creating crosslinked DNA structures. nih.gov

Utility in High-Throughput Screening for DNA Damage Modulators

Currently, publicly available research does not detail the specific use of DNA crosslinker 2 (dihydrochloride) in high-throughput screening (HTS) campaigns aimed at identifying DNA damage modulators. While HTS methodologies are well-established for screening large compound libraries to find agents that cause or modulate DNA damage, the specific application of DNA crosslinker 2 (dihydrochloride) within these platforms is not documented in the accessible scientific literature.

High-throughput screening for DNA damage often employs assays like the comet assay or fluorescence-based methods to rapidly assess the integrity of DNA in a large number of samples. For instance, the reverse FADU (Fluorometric Analysis of DNA Unwinding) assay is an automated, 96-well format method used to detect DNA interstrand crosslinks. nih.gov This method relies on the principle that crosslinks prevent the alkaline unwinding of DNA. nih.gov In such assays, known DNA crosslinking agents are often used as positive controls or as tools to probe for inhibitors of DNA repair pathways. However, studies detailing these HTS methods have utilized other well-characterized crosslinking agents, such as mitomycin C and melphalan, as model compounds. nih.gov

Studies on Microbial Pathogenesis and DNA Integrity (e.g., Bacterial DNA Repair)

There is currently no specific information available in the scientific literature detailing the use of DNA crosslinker 2 (dihydrochloride) in studies of microbial pathogenesis or bacterial DNA repair.

The integrity of DNA is crucial for the survival of pathogenic bacteria, and they possess various DNA repair mechanisms to counteract damage from both endogenous and exogenous sources. nih.gov The study of these repair pathways is an active area of research, as their inhibition could represent a strategy to enhance the efficacy of antimicrobial agents. nih.gov Interstrand crosslinks (ICLs) are particularly toxic lesions for bacteria, and understanding how they are repaired is of significant interest. nih.gov Research in this area often involves inducing DNA damage with known crosslinking agents to study the subsequent cellular response and repair mechanisms. For example, naturally occurring crosslinking agents like mitomycin C are known for their antibiotic activity, which stems from their ability to create ICLs in bacterial DNA. nih.gov However, specific studies employing DNA crosslinker 2 (dihydrochloride) to investigate these processes in bacteria have not been reported in the available literature.

Advanced Research Concepts and Future Directions

Structure-Activity Relationship Studies Focused on Biological Impact

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical architecture of a molecule like DNA crosslinker 2 (dihydrochloride) dictates its biological function. For DNA minor groove binders, SAR research focuses on several key molecular features that influence DNA binding affinity, sequence selectivity, and ultimately, cytotoxic potency.

Key areas of investigation in SAR for minor groove crosslinkers include:

Linker Length and Flexibility: In dimeric crosslinkers, such as the related pyrrolobenzodiazepine (PBD) dimers, the chain connecting the two DNA-binding units is critical. Studies have shown that an optimal linker length, often three to five carbon atoms, is necessary to achieve an "isohelical fit" within the DNA minor groove, allowing the molecule to bind precisely to bases on opposite strands without causing significant DNA distortion. nih.govcreative-biolabs.com This minimal distortion is thought to be a key factor in evading cellular DNA repair mechanisms. adcreview.com

Binding Unit Composition: The structure of the aromatic systems that bind to the groove walls determines the sequence selectivity. For instance, replacing pyrrole (B145914) groups with N-methylimidazole in polyamides can shift the binding preference from A·T to G·C base pairs. mdpi.com

Table 1: Influence of Linker Length on DNA Binding in Pyrrolobenzodiazepine (PBD) Dimers

Development of Hypoxia-Activated Prodrugs Incorporating DNA Crosslinking Moieties

A major challenge in cancer therapy is selectively targeting tumor cells while sparing healthy tissue. One innovative strategy is the development of hypoxia-activated prodrugs (HAPs). enscm.fr Solid tumors often contain regions of low oxygen (hypoxia), a microenvironment that is less common in normal tissues. mdpi.com HAPs are designed with a "trigger" moiety, typically a nitroaromatic group, that is chemically reduced and activated only under hypoxic conditions. This activation releases the cytotoxic "warhead," in this case, a DNA crosslinking agent. mdpi.comnih.gov

This modular design allows for potent DNA crosslinkers, which might otherwise be too toxic for systemic use, to be delivered in an inactive form and switched on preferentially at the tumor site. nih.gov Research has demonstrated the successful application of this concept to potent DNA minor groove alkylating agents, such as derivatives of duocarmycin and chloromethylbenzindoline (CBI). mdpi.comnih.gov These prodrugs show significantly lower toxicity than their active counterparts in well-oxygenated environments but become highly potent cytotoxins in hypoxic cells. nih.gov While specific HAPs based on DNA crosslinker 2 (dihydrochloride) are a subject for future research, the established principles provide a clear blueprint for their design.

Strategies for Modulating DNA Repair Pathways to Enhance Cellular Responses

The efficacy of any DNA crosslinking agent is ultimately determined by the cell's ability to repair the damage inflicted. Eukaryotic cells have evolved complex DNA repair mechanisms, with the Fanconi Anemia (FA) pathway being especially critical for resolving interstrand crosslinks (ICLs). nih.govfanconi.orgnih.gov The FA pathway involves a cascade of over 22 proteins that work together to sense the ICL, unhook the lesion, and facilitate repair, often through homologous recombination. youtube.comyoutube.com

A key therapeutic strategy, therefore, is to enhance the activity of agents like DNA crosslinker 2 (dihydrochloride) by simultaneously inhibiting these repair pathways. By blocking key proteins in the FA or other repair pathways (such as Base Excision Repair or Nucleotide Excision Repair), cancer cells can be rendered hypersensitive to the crosslinker. nih.gov Gene expression studies on cells treated with minor groove binders have shown that cells attempt to counteract the chemical assault by up-regulating DNA repair functions. nih.goviiarjournals.org This observation supports the rationale for a combination therapy approach, where a DNA crosslinker is paired with a DNA repair inhibitor to create a synthetic lethal effect, overwhelming the cell's ability to survive the DNA damage.

Comparative Analysis with Other DNA Crosslinking Agents in Research Contexts

DNA crosslinker 2 (dihydrochloride) belongs to the class of minor groove binders, which distinguishes it from many clinically established crosslinking agents that interact with the DNA major groove. A comparative analysis highlights the unique properties that make these agents a focus of research.

Major Groove Binders (e.g., Cisplatin): These agents typically form adducts at the N7 position of guanine (B1146940). The bulky adducts created in the major groove cause significant helical distortion, including severe bending and unwinding of the DNA. beilstein-journals.orgnih.gov This major structural alteration is a strong signal for cellular repair machinery.

Minor Groove Binders (e.g., PBDs, DNA crosslinker 2): These agents are designed to fit snugly within the narrower minor groove, often targeting the exocyclic N2 of guanine or N3 of adenine (B156593) in A·T-rich regions. adcreview.comnih.gov A key feature of many minor groove crosslinkers is that they produce ICLs with minimal distortion of the DNA helix, which may allow them to better evade detection and repair by the cell, potentially leading to higher potency. adcreview.comadcreview.com

This fundamental difference in the interaction mechanism—subtle versus disruptive—is a central theme in the development of new crosslinking agents. The ability of minor groove binders to kill cells, including non-dividing ones, without causing significant structural changes to DNA makes them particularly compelling candidates for novel therapeutics. creative-biolabs.com

Table 2: Comparative Features of DNA Crosslinking Agents

Integration with Advanced Imaging and Molecular Profiling Techniques for Mechanistic Elucidation

To fully understand the mechanism of action of DNA crosslinker 2 (dihydrochloride), researchers are turning to a suite of advanced analytical techniques that can visualize and quantify molecular events at the subcellular level.

Advanced Imaging: Super-resolution microscopy (SRM) techniques allow researchers to track the distribution of fluorescently-labeled drug molecules within a living cell in real-time, revealing whether they accumulate in the nucleus and bind to chromatin as predicted. researchgate.netnih.gov Other optical methods, such as fluorescence spectroscopy, can be used to measure the kinetics and strength of drug-DNA interactions directly. springernature.com

Molecular Profiling: DNA microarray and RNA-sequencing analyses provide a global snapshot of how a cell's gene expression changes in response to the drug, highlighting the activation of stress and repair pathways. nih.goviiarjournals.org On the protein level, mass spectrometry-based proteomics can be used to identify the specific proteins that become covalently trapped on the DNA by the crosslinker, known as DNA-protein crosslinks (DPCs). This provides invaluable insight into which cellular processes, such as transcription or replication, are being physically blocked.

By integrating these powerful technologies, scientists can build a comprehensive, multi-scale model of how DNA crosslinker 2 (dihydrochloride) engages its target, triggers cellular responses, and ultimately leads to cell death, paving the way for more rational drug design and application.

Q & A

Q. How is the DNA binding affinity of DNA crosslinker 2 (dihydrochloride) experimentally determined?

The binding affinity is quantified using thermal denaturation assays. The compound’s interaction with DNA increases the melting temperature (ΔTm), measured via UV spectroscopy. A ΔTm of 1.2°C indicates moderate minor groove binding . Key steps include:

  • Prepare DNA duplexes in a buffered solution (e.g., 10 mM sodium phosphate, pH 7.0).
  • Add increasing concentrations of the compound.
  • Monitor absorbance at 260 nm while raising the temperature (1–2°C/min).
  • Calculate ΔTm as the difference in melting temperature between treated and untreated DNA.

Q. What protocols are recommended for preparing stock solutions and in vivo formulations of DNA crosslinker 2 (dihydrochloride)?

For in vitro use:

  • Dissolve the compound in sterile DMSO to create a 10 mM stock solution. Store at -80°C for long-term stability . For in vivo administration:
  • Prepare a working solution (e.g., 2 mg/mL) using a vehicle such as 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH2O .
  • Adjust dosing based on animal weight (e.g., 10 mg/kg for a 20 g mouse) .

Advanced Research Questions

Q. How can crosslinking efficiency be optimized in chromatin studies using DNA crosslinker 2 (dihydrochloride)?

Combine formaldehyde (for DNA-protein crosslinking) with a secondary crosslinker like dimethyl adipimidate dihydrochloride (DMA) to stabilize chromatin-protein interactions. Protocol:

  • Treat cells with 10 mM DMA in PBS + 0.25% DMSO for 45 minutes at room temperature .
  • Follow with formaldehyde fixation (1% final concentration) to crosslink DNA-protein complexes.
  • Validate efficiency via chromatin immunoprecipitation (ChIP) or gel electrophoresis.

Q. How should researchers resolve discrepancies in inhibitory activity data across cancer cell lines?

Contradictory IC50 values (e.g., between NCI-H460 and MCF-7 cells) may arise from differences in:

  • Cell line genetics : Check p53 status or DNA repair capacity.
  • Assay conditions : Standardize treatment duration (48 vs. 96 hours) and serum content .
  • Compound stability : Verify stock solution integrity using HPLC or mass spectrometry. Compare results with structurally similar agents (e.g., DNA crosslinker 3, ΔTm = 1.4°C) to identify structure-activity trends .

Q. What methodologies are used to confirm the minor groove binding mode of DNA crosslinker 2 (dihydrochloride)?

  • DNA footprinting : Use DNase I cleavage followed by gel electrophoresis to identify protected regions .
  • Circular dichroism (CD) spectroscopy : Monitor spectral shifts indicative of minor groove binding (e.g., positive band at 270 nm) .
  • Competition assays : Test displacement by known minor groove binders (e.g., distamycin).

Q. How can interstrand DNA crosslinks formed by the compound be characterized?

  • Denaturing PAGE : Resolve crosslinked vs. non-crosslinked DNA strands under denaturing conditions .
  • Mass spectrometry : Identify covalent adducts using high-resolution LC-MS .
  • Enzymatic digestion : Treat with uracil-DNA glycosylase (UDG) to excise damaged bases and analyze cleavage products .

Methodological Considerations

  • Reproducibility : Standardize buffer composition (e.g., sodium phosphate vs. Tris-HCl) to avoid pH-dependent binding variability .
  • Data interpretation : Apply statistical models (e.g., likelihood ratios) to quantify crosslinking efficiency and biological significance .
  • Controls : Include untreated DNA and reference crosslinkers (e.g., cisplatin) in all experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.